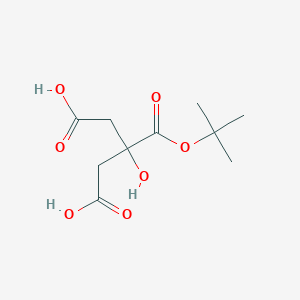

3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid

Descripción general

Descripción

3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under neutral and basic conditions and its ease of removal under acidic conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid typically involves the protection of the hydroxyl group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent like tetrahydrofuran (THF) at ambient temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process .

Análisis De Reacciones Químicas

Types of Reactions: 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carboxyl groups can be reduced to alcohols.

Substitution: The Boc group can be substituted under acidic conditions to yield the free amine.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Strong acids like trifluoroacetic acid or hydrochloric acid.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of free amines.

Aplicaciones Científicas De Investigación

3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid has diverse applications in scientific research:

Chemistry: Used as a protecting group in peptide synthesis and other organic syntheses.

Biology: Employed in the synthesis of biologically active molecules.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

Industry: Applied in the production of fine chemicals and intermediates

Mecanismo De Acción

The mechanism of action of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid involves the protection of amine groups through the formation of a carbamate. The Boc group is added to the amine via nucleophilic addition, forming a stable intermediate. The removal of the Boc group is facilitated by acidic conditions, leading to the formation of a carbocation intermediate, which is stabilized by resonance and subsequently eliminated .

Comparación Con Compuestos Similares

- 3-(tert-Butoxycarbonyl)-3-hydroxypropanoic acid

- 3-(tert-Butoxycarbonyl)-3-hydroxybutanoic acid

- 3-(tert-Butoxycarbonyl)-3-hydroxyhexanoic acid

Comparison: 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid is unique due to its specific chain length and the presence of two carboxyl groups, which provide additional sites for chemical modification. This makes it particularly useful in complex organic syntheses compared to its shorter or longer chain analogs .

Actividad Biológica

3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid (also known as Boc-3-hydroxyglutaric acid) is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a hydroxyl group and two carboxylic acid groups, which contribute to its reactivity and interaction with biological systems. The presence of the tert-butoxycarbonyl (Boc) group enhances its stability and solubility in organic solvents.

- Enzyme Inhibition : Research indicates that compounds similar to this compound can act as inhibitors of various enzymes. For instance, they may inhibit dehydratases involved in metabolic pathways, impacting the synthesis of key biomolecules such as fatty acids and amino acids .

- Antioxidant Activity : Some studies suggest that derivatives of this compound exhibit antioxidant properties, potentially protecting cells from oxidative stress by scavenging free radicals .

Therapeutic Potential

The therapeutic applications of this compound are under investigation in several areas:

- Cancer Therapy : Its ability to modulate metabolic pathways may provide a basis for developing anticancer agents. The inhibition of specific enzymes can disrupt cancer cell metabolism, leading to reduced proliferation .

- Metabolic Disorders : Given its structural similarity to metabolites involved in energy metabolism, this compound could be explored for managing metabolic disorders such as obesity and diabetes .

Case Studies

- In Vitro Studies : In vitro experiments have shown that this compound can inhibit cell growth in certain cancer cell lines. This suggests a potential role as an adjunct therapy in cancer treatment .

- Animal Models : Studies utilizing animal models have demonstrated that administration of this compound can lead to alterations in metabolic profiles, indicating its influence on energy homeostasis and fat metabolism .

Data Tables

| Property | Value/Description |

|---|---|

| Molecular Formula | C₉H₁₄O₅ |

| Molecular Weight | 186.21 g/mol |

| Solubility | Soluble in organic solvents |

| Biological Activities | Enzyme inhibition, antioxidant properties |

Propiedades

IUPAC Name |

3-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonyl]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O7/c1-9(2,3)17-8(15)10(16,4-6(11)12)5-7(13)14/h16H,4-5H2,1-3H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJPLJXMSVNSFCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(=O)O)(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.